molecular formula C27H23ClN4O B2920467 N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-96-6

N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2920467
CAS No.: 477227-96-6
M. Wt: 454.96
InChI Key: GTLQWVNMAPKHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three distinct substituents:

  • A 4-methoxyphenyl group at the 7-position of the pyrrolopyrimidine core.
  • A phenyl group at the 5-position.
  • A 4-chlorophenethylamine moiety (N-substituent) at the 4-position.

Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, as seen in related pyrrolo[2,3-d]pyrimidines .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O/c1-33-23-13-11-22(12-14-23)32-17-24(20-5-3-2-4-6-20)25-26(30-18-31-27(25)32)29-16-15-19-7-9-21(28)10-8-19/h2-14,17-18H,15-16H2,1H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLQWVNMAPKHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the 4-, 5-, and 7-positions, influencing solubility, logP, and bioactivity.

Compound Name Substituents (Position) Molecular Weight logP Key Features Reference
Target Compound 7-(4-MeOPh), 5-Ph, N-(4-ClPhEt) ~515.9* ~6.8* High lipophilicity due to chlorophenyl and methoxyphenyl groups -
N,7-bis(4-EtOPh)-5-Ph analog 7-(4-EtOPh), 5-Ph, N-(4-EtOPh) 450.54 6.69 Reduced logP vs. target; ethoxy groups enhance metabolic stability
7-Me-5-(4-FPh)-4-amine (9d) 7-Me, 5-(4-FPh), 4-NH2 243.1 2.5* Lower logP; fluorophenyl enhances electronegativity
N-(4-MePh)-7-(4-MeOPh)-5-Ph analog 7-(4-MeOPh), 5-Ph, N-(4-MePh) ~424.5 ~5.2* Methylphenyl reduces steric hindrance vs. chlorophenethyl

*Estimated based on structural similarity.

  • Chlorophenyl vs.
  • Fluorophenyl Substituents : Compound 9d (5-(4-fluorophenyl)) exhibits a lower logP (2.5) and higher polarity, favoring solubility but possibly limiting cellular uptake .

Key Research Findings

Structural Activity Relationships (SAR)

  • N-Substituents : Bulky groups (e.g., 4-chlorophenethyl) improve target affinity but may reduce solubility. Smaller groups (e.g., 4-methylphenyl) balance activity and bioavailability .
  • 7-Position Substituents : Methoxy or ethoxy groups enhance metabolic stability compared to halogens or amines .
  • 5-Position Aryl Groups : Phenyl or fluorophenyl residues optimize π-π stacking in kinase binding pockets .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C30H35ClN2O2
  • Molar Mass : 491.06 g/mol
  • CAS Number : 1349637-14-4

The biological activity of this compound involves several mechanisms:

  • Inhibition of Kinases : This compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation. Specifically, it targets:
    • Tyrosine Kinases : Involved in the regulation of various cellular processes including growth and differentiation.
    • Mitogen-Activated Protein Kinases (MAPKs) : Critical for cellular responses to growth factors and stress signals.
  • Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against pancreatic adenocarcinoma (CFPAC-1) cells with an IC50 value indicating strong growth inhibition.
  • Apoptosis Induction : The compound has been associated with inducing apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.

Biological Activity Data

Activity TypeTarget/EffectIC50 ValueReference
AntiproliferativePancreatic Adenocarcinoma (CFPAC-1)0.79 µM
Kinase InhibitionTyrosine KinaseVaries by subtype
Apoptosis InductionCancer CellsNot specified

Case Studies and Research Findings

  • Anticancer Studies : A study published in Medicinal Chemistry highlighted the efficacy of pyrrolo[2,3-d]pyrimidines as anticancer agents. The compound demonstrated significant activity against multiple cancer cell lines through kinase inhibition and apoptosis induction mechanisms .
  • Enzyme Inhibition : Research also indicates that similar compounds within the pyrrolo[2,3-d]pyrimidine class exhibit enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease, suggesting potential applications in neurodegenerative diseases and urea cycle disorders .
  • Structural Optimization : Ongoing research focuses on optimizing the structure of pyrrolo[2,3-d]pyrimidines to enhance their selectivity and potency against specific cancer types while minimizing off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.